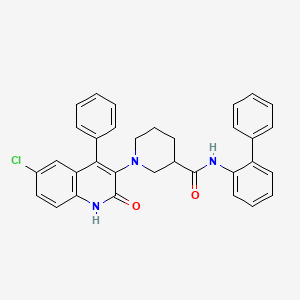![molecular formula C26H30ClN3O2 B10865419 N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865419.png)
N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core of the compound consists of a dibenzo[b,e][1,4]diazepine scaffold, which is a bicyclic system containing two benzene rings fused to a seven-membered diazepine ring.
- The acetamide group is attached to one of the nitrogen atoms in the diazepine ring.
- The 4-chlorobenzyl moiety is linked to another nitrogen atom, providing additional functionality.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are a couple of notable methods:
-
Condensation Reaction
- Starting from appropriate precursors, a condensation reaction between a chlorobenzaldehyde and an ethyl-substituted diamine yields the dibenzo[b,e][1,4]diazepine core.
- The subsequent acetylation of the amino group with acetic anhydride or acetyl chloride introduces the acetamide functionality.
- Finally, the chlorobenzyl group can be introduced using a Friedel-Crafts reaction.
-
Multistep Synthesis
- A more complex approach involves multiple steps, including cyclization, acetylation, and chlorination.
- Key intermediates include ethyl-substituted benzaldehydes and appropriate amines.
Industrial Production
While Compound X is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other pharmaceutical compounds.
Analyse Chemischer Reaktionen
Compound X undergoes various chemical reactions:
Oxidation: The aromatic rings can be oxidized using reagents like chromic acid or potassium permanganate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Acetylation: The amino group can be acetylated using acetic anhydride.
Major products formed during these reactions include derivatives of Compound X with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in diverse fields:
Medicine: It exhibits potential as an antipsychotic agent due to its interaction with specific receptors in the central nervous system.
Chemical Biology: Researchers use it as a probe to study receptor binding and signal transduction pathways.
Industry: Its derivatives serve as intermediates in the synthesis of novel pharmaceuticals.
Wirkmechanismus
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves modulation of neurotransmitter receptors, leading to altered neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its unique diazepine core and the combination of functional groups. Similar compounds include other dibenzo[b,e][1,4]diazepines and related heterocycles.
Eigenschaften
Molekularformel |
C26H30ClN3O2 |
|---|---|
Molekulargewicht |
452.0 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide |
InChI |
InChI=1S/C26H30ClN3O2/c1-4-21-25-20(13-26(2,3)14-23(25)31)29-19-7-5-6-8-22(19)30(21)16-24(32)28-15-17-9-11-18(27)12-10-17/h5-12,21,29H,4,13-16H2,1-3H3,(H,28,32) |
InChI-Schlüssel |
GJFGOOICPLLQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10865343.png)

![7-benzyl-1,3-dimethyl-8-[(tetrahydrofuran-2-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865351.png)
![2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10865360.png)
![Ethyl 2-{[({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10865363.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865371.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-phenylthiourea](/img/structure/B10865379.png)
![2-(1-{4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B10865402.png)
![10-(2-Furylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865405.png)
![3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865409.png)
![11-ethyl-3,3-dimethyl-10-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865416.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10865431.png)
![10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865436.png)
